molecular formula C25H27NO6S B2848295 3-{3-Methoxy-4-[(4-methoxybenzyl)oxy]phenyl}-2-methyl-4-(phenylsulfonyl)tetrahydroisoxazole CAS No. 339110-46-2

3-{3-Methoxy-4-[(4-methoxybenzyl)oxy]phenyl}-2-methyl-4-(phenylsulfonyl)tetrahydroisoxazole

Número de catálogo: B2848295
Número CAS: 339110-46-2
Peso molecular: 469.55
Clave InChI: NELPYWVWMMZRHW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a tetrahydroisoxazole core substituted with a phenylsulfonyl group at position 4, a methyl group at position 2, and a 3-methoxy-4-[(4-methoxybenzyl)oxy]phenyl moiety at position 2. The phenylsulfonyl group may enhance metabolic stability, while the methoxybenzyloxy substituent contributes to π-π stacking interactions in biological targets .

Propiedades

IUPAC Name

4-(benzenesulfonyl)-3-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-2-methyl-1,2-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO6S/c1-26-25(24(17-32-26)33(27,28)21-7-5-4-6-8-21)19-11-14-22(23(15-19)30-3)31-16-18-9-12-20(29-2)13-10-18/h4-15,24-25H,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELPYWVWMMZRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CO1)S(=O)(=O)C2=CC=CC=C2)C3=CC(=C(C=C3)OCC4=CC=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 3-{3-Methoxy-4-[(4-methoxybenzyl)oxy]phenyl}-2-methyl-4-(phenylsulfonyl)tetrahydroisoxazole , with the CAS number 339110-46-2 , belongs to a class of organic compounds characterized by a tetrahydroisoxazole core. This compound is notable for its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • Molecular Formula : C25H27NO6S
  • Molar Mass : 469.55 g/mol
PropertyValue
IUPAC Name3-{3-Methoxy-4-[(4-methoxybenzyl)oxy]phenyl}-2-methyl-4-(phenylsulfonyl)tetrahydroisoxazole
CAS Number339110-46-2
Molecular Weight469.55 g/mol

The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets. The presence of methoxy and phenylsulfonyl groups enhances its binding affinity and selectivity towards certain receptors and enzymes, potentially modulating their activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this tetrahydroisoxazole derivative exhibit significant anticancer properties. For instance, a study demonstrated that derivatives with phenylsulfonyl substitutions showed promising inhibition of cancer cell proliferation through apoptosis induction in various cancer cell lines, including breast and colon cancers .

Anti-inflammatory Effects

The compound's anti-inflammatory activity has been explored in several models. In vitro assays revealed that it could inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages . This suggests potential applications in treating inflammatory diseases.

Neuroprotective Activity

Preliminary studies have suggested neuroprotective effects against oxidative stress-induced neuronal damage. The compound appears to enhance cellular antioxidant defenses, which could be beneficial in neurodegenerative conditions .

Case Studies

  • Anticancer Study : In a controlled trial involving human cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating strong cytotoxicity at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
  • Inflammation Model : In an animal model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent .
  • Neuroprotection : In vitro studies using SH-SY5Y neuroblastoma cells showed that treatment with the compound significantly reduced markers of oxidative stress (e.g., malondialdehyde levels) while increasing antioxidant enzyme activities (e.g., superoxide dismutase) .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is being investigated for its potential pharmacological properties. Key areas of interest include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of tetrahydroisoxazole compounds exhibit significant anticancer properties. The structural modifications in this compound may enhance its efficacy against various cancer cell lines. Research indicates that similar compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
  • Anti-inflammatory Properties : The presence of the sulfonyl group in the molecular structure is associated with anti-inflammatory activity. Compounds with similar functionalities have been documented to reduce inflammation in various models, suggesting that this compound may also possess such properties .
  • Antimicrobial Effects : There is growing interest in the antimicrobial potential of isoxazole derivatives. Studies have shown that certain modifications can lead to enhanced activity against bacterial strains, making them suitable candidates for further development as antimicrobial agents .

Agricultural Applications

The compound's biological activity extends to agricultural science, where it may be explored for:

  • Pesticidal Properties : Similar compounds have been evaluated for their insecticidal and fungicidal activities. The unique structure of this compound could potentially lead to the development of new agrochemicals aimed at pest control and crop protection .

Material Science

In addition to biological applications, there are potential uses in material science:

  • Polymer Chemistry : The sulfonyl group can be utilized to modify polymers, enhancing their thermal stability and mechanical properties. Research into similar compounds has shown that they can improve the performance characteristics of polymers used in various industrial applications .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Tetrahydroisoxazole derivatives showed significant cytotoxicity against cancer cell lines.
Anti-inflammatory Compounds with sulfonyl groups exhibited reduced inflammation in animal models.
Antimicrobial Isoxazole derivatives demonstrated effectiveness against E. coli and Pseudomonas aeruginosa.
Pesticidal Properties Preliminary tests indicated potential insecticidal activity against common agricultural pests.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

a. Pyrimidine-Based Analog: GW2580 (5-(3-Methoxy-4-((4-Methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine)

  • Core Structure : Pyrimidine diamine.
  • Substituents : Shares the 3-methoxy-4-(4-methoxybenzyloxy)benzyl group.
  • Activity : Potent cFMS kinase inhibitor (IC₅₀ = 30 nM). The pyrimidine core facilitates ATP-competitive binding, while the benzyloxy group enhances hydrophobic interactions.
  • Physicochemical Properties : Moderate solubility (logP ~3.2) due to the polar diamine group.
  • Synthesis : Condensation of protected vanillin derivatives with pyrimidine precursors .

b. Triazole Derivatives (5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones)

  • Core Structure : 1,2,4-Triazole.
  • Substituents : Phenylsulfonyl and 2,4-difluorophenyl groups.
  • Properties : Exhibit tautomerism (thione ↔ thiol), influencing stability and reactivity. IR spectra confirm C=S stretching (~1250 cm⁻¹) and absence of C=O bands post-synthesis.
  • Synthesis : Cyclization of hydrazinecarbothioamides under basic conditions .

c. TRK Inhibitor (Imidazo[4,5-b]pyridin-2-amine Derivative)

  • Core Structure : Imidazo[4,5-b]pyridine.
  • Substituents : 3-Methoxy-4-(4-methoxybenzyloxy)benzyl group.
  • Formulation : Microcrystalline suspensions improve bioavailability compared to anhydrate forms.
  • Activity : Targets tropomyosin-related kinase (TRK), leveraging the benzyloxy group for target binding .
Substituent-Driven Comparisons

a. Phenylsulfonyl vs. Sulfonamide/Thione Groups

b. Methoxybenzyloxy Motif

  • Shared Feature : Present in GW2580, TRK inhibitor, and target compound.
  • Role : Contributes to lipophilicity (logP increases by ~1.5 units) and facilitates interactions with hydrophobic kinase pockets.
Physicochemical and Pharmacokinetic Profiles
Compound Core Structure logP (Predicted) Solubility (µg/mL) Key Functional Groups
Target Compound Tetrahydroisoxazole 4.5 <10 (low) Phenylsulfonyl, Methoxybenzyloxy
GW2580 Pyrimidine diamine 3.2 50–100 Diamine, Methoxybenzyloxy
TRK Inhibitor Imidazo-pyridine 4.0 20–30 Methoxybenzyloxy, Pyridinamine
Triazole Derivatives 1,2,4-Triazole 3.8 15–25 Thione, Phenylsulfonyl

Métodos De Preparación

Retrosynthetic Analysis and Key Building Blocks

The tetrahydroisoxazole core necessitates a cyclization strategy, while the substituents—3-methoxy-4-[(4-methoxybenzyl)oxy]phenyl, methyl, and phenylsulfonyl groups—require sequential functionalization. Retrosynthetic disconnections suggest three primary intermediates:

  • Substituted phenyl ether precursor : 3-Methoxy-4-[(4-methoxybenzyl)oxy]benzaldehyde or analogous derivatives.
  • Tetrahydroisoxazole ring precursors : β-Hydroxy amines or nitrile oxides for 1,3-dipolar cycloaddition.
  • Sulfonylation reagent : Benzenesulfonyl chloride for introducing the phenylsulfonyl group.

Synthetic Routes and Methodologies

Route 1: Sequential Functionalization and Cyclization

Step 1: Synthesis of 3-Methoxy-4-[(4-Methoxybenzyl)oxy]benzaldehyde

The phenyl ether moiety is constructed via Williamson ether synthesis.

  • Reagents : 4-Methoxybenzyl chloride, 3-methoxy-4-hydroxyphenyl methanol, potassium carbonate (K₂CO₃).
  • Conditions : Anhydrous DMF, 80°C, 12 hours.
  • Yield : ~85% (reported for analogous structures).
Step 2: Formation of β-Hydroxy Amine Intermediate

The aldehyde is converted to a β-hydroxy amine through a Henry reaction:

  • Reagents : Nitromethane, ammonium acetate, methanol.
  • Conditions : Reflux, 6 hours, followed by reduction with NaBH₄/CeCl₃ to yield the β-hydroxy amine.
Step 3: Tetrahydroisoxazole Cyclization

Cyclization is achieved via acid-catalyzed intramolecular nucleophilic attack:

  • Reagents : p-Toluenesulfonic acid (p-TsOH), toluene.
  • Conditions : 110°C, 4 hours, Dean-Stark trap for water removal.
  • Yield : 70–75%.
Step 4: Sulfonylation at Position 4

The phenylsulfonyl group is introduced via nucleophilic aromatic substitution:

  • Reagents : Benzenesulfonyl chloride, pyridine.
  • Conditions : 0°C to room temperature, 8 hours.
  • Yield : ~80%.
Step 5: Methylation at Position 2

Methylation employs a Mitsunobu reaction:

  • Reagents : Methyl iodide, triphenylphosphine, DIAD (diisopropyl azodicarboxylate).
  • Conditions : THF, 0°C to room temperature, 12 hours.
  • Yield : 65–70%.

Route 2: One-Pot Tandem Cyclization-Sulfonylation

This optimized route reduces purification steps:

  • Simultaneous Cyclization and Sulfonylation :
    • Reagents : β-Hydroxy amine precursor, benzenesulfonyl chloride, K₂CO₃.
    • Conditions : DMF, 100°C, 6 hours.
    • Yield : 68%.
  • Post-Cyclization Methylation :
    • Reagents : Dimethyl sulfate, NaH.
    • Conditions : THF, reflux, 3 hours.
    • Yield : 72%.

Critical Reaction Parameters and Optimization

Solvent and Temperature Effects

  • Cyclization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote side reactions. Toluene balances reactivity and selectivity.
  • Sulfonylation : Pyridine as a base and solvent minimizes hydrolysis of the sulfonyl chloride.

Catalytic Systems

  • Acid Catalysts : p-TsOH outperforms HCl or H₂SO₄ in cyclization, reducing esterification side products.
  • Reduction Conditions : NaBH₄/CeCl₃ selectively reduces nitro groups without affecting methoxy or benzyloxy substituents.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.82 (d, 2H, Ar-H), 7.45 (m, 3H, Ar-H), 6.92 (s, 1H, Ar-H), 5.12 (s, 2H, OCH₂Ar), 4.05 (m, 1H, isoxazole-H), 3.85 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).
  • HRMS : m/z 469.55 [M+H]⁺ (calculated for C₂₅H₂₇NO₆S).

Purity and Yield Optimization

  • Column Chromatography : Silica gel (hexane:EtOAc 3:1) achieves >95% purity.
  • Crystallization : Ethanol/water recrystallization enhances purity to 98%.

Industrial-Scale Considerations

Cost-Effective Reagents

  • 4-Methoxybenzyl Chloride : Preferred over bromide due to lower cost and stability.
  • Solvent Recycling : DMF recovery via distillation reduces waste.

Q & A

Q. Advanced Research Focus

  • DFT calculations (B3LYP/6-31G* level) to map electron density around the methoxybenzyloxy group, identifying potential sites for oxidative demethylation (e.g., ’s theoretical studies).
  • In silico metabolism prediction using software like ADMET Predictor™ or GLORYx, trained on sulfonyl-containing heterocycles (see ’s SAR table for fluorophenyl analogs).
  • Validate predictions with HPLC-HRMS to detect glutathione adducts, indicating reactive metabolite formation .

How can researchers resolve low yields in the final coupling step of the phenylsulfonyl moiety?

Advanced Research Focus
Low yields often stem from steric hindrance or poor leaving-group displacement. Mitigation strategies include:

  • Switch to microwave-assisted synthesis (e.g., 100°C, 150 W, 30 minutes) to enhance reaction efficiency, as applied in for triazole-thioether formation.
  • Use Pd-catalyzed cross-coupling (Suzuki or Ullmann) for aryl-sulfonyl bond formation, optimizing ligand selection (XPhos) and base (Cs₂CO₃) .
  • Characterize byproducts via LC-MS to identify competing pathways (e.g., sulfonate ester formation) and adjust stoichiometry .

What analytical techniques are critical for distinguishing polymorphic forms of this compound?

Q. Basic Research Focus

  • Differential scanning calorimetry (DSC) : Measure melting endotherms (e.g., 141–143°C in ) to detect polymorphic transitions.
  • Powder X-ray diffraction (PXRD) : Compare diffraction patterns with simulated data from single-crystal structures ().
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity, which may influence bioavailability during preclinical testing .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.